Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This study aimed to improve the solubility and stability of the antipsychotic drug Aripiprazole, which has minimal and idiosyncratic oral bioavailability to treat schizophrenia.
Methods of Application: Binary and ternary inclusion complexes were formed with Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine (LA) as solubility enhancers.
Scientific Field: Pharmaceutical Research
Summary of the Application: This study evaluated the performance of counterion screening methods and proposed and validated novel approaches to virtual solvent screening for multicomponent crystal system (MCC) crystallization.
Methods of Application: Using the ΔpK a rule, 10 acid counterions were selected for experimental Aripiprazole (APZ) salt screening using 10 organic solvents.
Summary of the Application: This study investigated the hydration mechanism of Aripiprazole and its effect on the solubility of the drug.
Methods of Application: The study used Raman spectroscopy to collect spectra in a range of 100 cm −1 to 3200 cm −1 with an exposure time of 10 s and a resolution of 0.5 cm −1.
Scientific Field: Pharmaceutical Analysis
Summary of the Application: This research focused on the identification, assay, and organic impurity profiling methods for Aripiprazole.
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine is an organic compound characterized by its complex structure, which includes a central amine group bonded to two 2-(2,3-dichlorophenyl) aminoethyl groups. Its molecular formula is C16H17Cl4N3, and it has a molecular weight of 393.15 g/mol. The compound features significant chlorination, with four chlorine atoms attached to the phenyl rings, which contributes to its unique chemical properties and potential biological activities .
The biological activity of di-[2-(2,3-dichlorophenyl)aminoethyl]amine is of particular interest in medicinal chemistry. It has been studied for its potential antidepressant properties and its ability to interact with neurotransmitter systems. The chlorinated phenyl groups may enhance its binding affinity to various biological targets, including receptors involved in mood regulation .
Additionally, similar compounds have shown anti-cancer properties and neuroprotective effects, suggesting that di-[2-(2,3-dichlorophenyl)aminoethyl]amine could have therapeutic applications in these areas .
The synthesis of di-[2-(2,3-dichlorophenyl)aminoethyl]amine can be achieved through several methods:
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine has potential applications in:
Studies examining the interactions of di-[2-(2,3-dichlorophenyl)aminoethyl]amine with various biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may interact with serotonin and norepinephrine pathways, similar to other antidepressants . Further research is needed to elucidate the specific receptor interactions and downstream effects on cellular signaling pathways.
Several compounds share structural similarities with di-[2-(2,3-dichlorophenyl)aminoethyl]amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Bis(2-chloroethyl)amine | Moderate | Anticancer | Known for alkylating properties |
| 1,4-Diaminobutane | Low | Antidepressant | Linear structure; less chlorination |
| 4-Amino-3-chloroaniline | High | Antimicrobial | Contains a single amino group |
| N,N-Diethyl-3-amino-1-propanamine | Moderate | Antidepressant | Less chlorinated; simpler structure |
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine stands out due to its unique chlorinated phenyl groups that enhance its biological activity compared to other similar compounds.
The retrosynthetic analysis of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine follows established principles of disconnection strategy and synthetic planning [1] [2]. The target molecule can be dissected through multiple strategic bond disconnections that reveal viable synthetic pathways.
The central diamine structure suggests several key disconnection points. The most logical approach involves breaking the carbon-nitrogen bonds connecting the ethyl linkers to either the central nitrogen or the terminal aromatic rings [1]. This analysis reveals three primary retrosynthetic routes:
Route A: Central Nitrogen Disconnection
The symmetric nature of the molecule allows for disconnection at the central nitrogen, yielding two equivalents of 2-(2,3-dichlorophenyl)aminoethyl fragments. This approach requires subsequent coupling of these fragments through nucleophilic substitution or reductive amination [3].
Route B: Aromatic Ring Disconnection
Disconnection adjacent to the aromatic rings generates 2,3-dichloroaniline and bis(2-chloroethyl)amine as synthetic equivalents. This strategy exploits the commercial availability of both precursors .
Route C: Ethyl Chain Disconnection
Breaking the ethyl chains reveals 2,3-dichloroaniline and ethylene derivatives as building blocks, requiring subsequent chain extension and amination [6].
The retrosynthetic analysis identifies several viable synthetic equivalents based on commercial availability and functional group compatibility [7]. The 2,3-dichloroaniline motif serves as a consistent starting point across multiple routes, while the ethylene bridge can be introduced through various chloroethylamine intermediates [8].
Key Synthetic Equivalents:
The preparation of 2-chloroethylamine hydrochloride represents a critical synthetic intermediate in multiple pathways [8]. Several established methods exist for its synthesis, each with distinct advantages and limitations.
Method 1: Ethanolamine Chlorination
The most widely employed industrial method involves the reaction of ethanolamine with hydrogen chloride in the presence of thionyl chloride [10] [11]. This substitution reaction proceeds through a chloride displacement mechanism, producing 2-chloroethylamine hydrochloride with concurrent evolution of sulfur dioxide and water.
HOCH₂CH₂NH₂ + SOCl₂ + HCl → ClCH₂CH₂NH₂·HCl + SO₂ + H₂OOptimal reaction conditions include temperatures of 60-80°C in the presence of an organic acid catalyst, yielding the desired product in 75-85% yield [8].
Method 2: Direct Halogenation
Alternative approaches utilize direct halogenation of ethanolamine derivatives under controlled conditions. The reaction requires careful temperature control to prevent over-halogenation and decomposition [10].
The chloroethylamine intermediate approach exploits the electrophilic nature of the chloromethyl carbon, which readily undergoes nucleophilic substitution with 2,3-dichloroaniline [12]. The reaction proceeds via an SN2 mechanism, with the aromatic amine serving as the nucleophile .
The reaction benefits from the use of polar aprotic solvents such as N,N-dimethylformamide or N,N-dimethylacetamide, which stabilize the charged transition state without competing for nucleophilic sites [12] [14].
Extensive optimization studies have identified several critical parameters that influence reaction efficiency and product yield [12]:
| Parameter | Standard Range | Optimized Conditions | Impact |
|---|---|---|---|
| Temperature | 80-100°C | 60-80°C | Reduced side reactions |
| Base Equivalents | 2.0-3.0 | 1.5-2.0 | Minimized hydrolysis |
| Reaction Time | 12-24 hours | 6-12 hours | Improved efficiency |
| Solvent System | DMF | DMF/DMA mixture | Enhanced selectivity |
The optimization of synthetic routes for Di-[2-(2,3-dichlorophenyl)aminoethyl]amine requires systematic evaluation of multiple reaction parameters . Temperature control emerges as a critical factor, with optimal conditions typically ranging from 60-80°C to balance reaction rate with selectivity [12].
Temperature Effects
Lower temperatures (60-70°C) favor selective monoalkylation, reducing the formation of quaternary ammonium by-products . Higher temperatures (80-100°C) accelerate reaction rates but increase the risk of decomposition and side reactions .
Solvent Selection
Polar aprotic solvents demonstrate superior performance compared to protic alternatives [12] [14]. N,N-Dimethylformamide remains the standard choice, though solvent mixtures containing N,N-dimethylacetamide can enhance selectivity in specific cases [12].
The choice of base significantly influences reaction outcomes [16]. Potassium carbonate provides excellent results in most cases, offering sufficient basicity while maintaining good solubility in organic solvents [12]. Cesium carbonate can enhance reaction rates but increases cost considerations for large-scale applications [12].
Phase-Transfer Catalysis
The incorporation of phase-transfer catalysts such as tetrabutylammonium bromide can significantly improve yields, particularly in biphasic reaction systems [16]. This approach facilitates efficient mass transfer and reduces reaction times from 12-24 hours to 6-12 hours [16].
Recent developments in microwave-assisted organic synthesis provide opportunities for reaction acceleration and improved yields [9] [17]. Microwave irradiation can reduce reaction times from several hours to 30-90 minutes while maintaining or improving product yields [9].
The use of microwave heating requires careful optimization of power settings and irradiation intervals to prevent overheating and decomposition [9]. Pulse heating approaches with 30-second intervals prove most effective for sensitive intermediates [9].
Ion-exchange chromatography represents the most effective purification method for Di-[2-(2,3-dichlorophenyl)aminoethyl]amine and related diamine compounds [18] [19]. The technique exploits the basic nature of the amino groups, which can be protonated under acidic conditions to form cationic species.
Cation-Exchange Resins
Strong acid cation-exchange resins demonstrate excellent selectivity for diamine purification [18]. The compound binds effectively to sulfonic acid functionalized resins at pH values below 6, while neutral and acidic impurities pass through unretained [19].
Elution Strategies
Successful elution requires the use of ammonia solutions or ammonium salt buffers to displace the bound diamines [18]. Typical elution conditions employ 0.5-2.0 M ammonium hydroxide solutions, achieving product recovery in 85-95% yield with purities exceeding 95% [18] [19].
The formation of hydrochloride salts provides an excellent purification strategy for diamine compounds [20] [21] [22]. Salt crystallization exploits the dramatic solubility differences between free amines and their corresponding ionic salts.
Crystallization Conditions
Optimal crystallization occurs in aqueous or alcoholic media with controlled addition of hydrochloric acid [22]. The process requires careful pH control to ensure complete protonation while avoiding over-acidification that can lead to decomposition [20].
Crystal Enhancement Additives
The addition of surfactants or alcohols during crystallization can significantly improve crystal morphology and filtration characteristics [22]. Polyethylene glycol and related polyol additives facilitate the formation of larger, more easily filtered crystals [22].
pH-controlled liquid-liquid extraction offers a scalable approach for diamine purification [23]. The technique relies on the pH-dependent partitioning behavior of amino compounds between aqueous and organic phases [24].
Extraction Protocol
The crude reaction mixture is adjusted to pH 10-12 using sodium hydroxide, promoting extraction of the free amine into organic solvents such as ethyl acetate or dichloromethane [23]. Subsequent acidification of the organic phase with hydrochloric acid allows back-extraction into aqueous solution as the hydrochloride salt [24].
Salting-Out Extraction
Recent developments in salting-out assisted liquid-liquid extraction provide novel purification options for highly polar amine compounds [24]. This technique employs high salt concentrations to modify phase behavior, enabling effective separation of structurally similar compounds [24].
Chromatographic Methods
Amine-functionalized silica columns offer superior performance for basic compound purification compared to standard silica [21]. These specialized stationary phases minimize the acid-base interactions that commonly cause peak tailing and poor resolution in amine chromatography [20] [21].
Industrial-scale synthesis of Di-[2-(2,3-dichlorophenyl)aminoethyl]amine requires careful attention to heat transfer characteristics [25] [26]. Laboratory-scale reactions often benefit from localized heating that cannot be replicated in large vessels [25].
Jacketed Reactor Systems
Multi-zone jacketed reactors provide optimal temperature control for large-scale synthesis [25]. These systems enable precise heating and cooling profiles that maintain reaction selectivity while minimizing hot spots that can promote decomposition [27].
Temperature Monitoring
Multiple temperature probes throughout the reactor volume ensure uniform heating and early detection of thermal excursions [25]. Real-time monitoring systems can automatically adjust heating rates based on measured temperature distributions [27].
Mechanical agitation becomes critical at larger scales where natural convection proves insufficient for adequate mixing [25]. Baffled reactor designs with optimized impeller configurations ensure proper mass transfer throughout the reaction mixture [26].
Mixing Time Calculations
Scale-up correlations based on mixing time and power input per unit volume guide the selection of appropriate agitation systems [25]. Computational fluid dynamics modeling can predict mixing patterns and identify potential dead zones in large reactors [26].
Economic considerations at industrial scale necessitate efficient solvent recovery systems [25] [28]. Distillation columns designed for N,N-dimethylformamide recovery require specialized materials due to the solvent's high boiling point and potential for thermal decomposition [28].
Solvent Purification
Recovered solvents must meet stringent purity specifications to avoid accumulation of impurities over multiple reaction cycles [25]. Activated carbon treatment and molecular sieve drying ensure maintained solvent quality [28].
Process optimization at scale includes comprehensive evaluation of waste streams and environmental impact [25]. Atom economy calculations guide the selection of synthetic routes that minimize waste generation [29].
By-product Valorization
Secondary value recovery from by-product streams can improve overall process economics [25]. Quaternary ammonium salts formed as side products may find applications in other chemical processes [27].
Green chemistry principles guide the development of environmentally sustainable synthetic routes for Di-[2-(2,3-dichlorophenyl)aminoethyl]amine [29] [30]. Solvent selection represents a primary opportunity for environmental impact reduction [28] [31].
Water as Reaction Medium
Aqueous synthesis offers significant environmental advantages through elimination of organic solvent requirements [28] [32]. Recent developments in aqueous Barbier-Grignard reactions demonstrate the feasibility of water-based carbon-carbon bond formation [33].
Ionic Liquid Systems
Ionic liquids provide designer solvent alternatives with tunable properties and negligible vapor pressure [31] [32]. Choline chloride-based deep eutectic solvents show particular promise for amine synthesis applications [32].
Microwave-assisted synthesis represents a key green chemistry technology for reaction acceleration and energy efficiency [9] [17]. Microwave heating provides rapid, uniform heating that can dramatically reduce reaction times while maintaining or improving yields [9].
Energy Efficiency
Microwave irradiation typically requires 10-50% less energy compared to conventional heating methods [17]. The selective heating of polar reaction components minimizes energy waste and reduces overall carbon footprint [9].
Atom-economical transformations minimize waste generation through incorporation of all starting material atoms into the final product [29]. One-pot cascade reactions eliminate intermediate isolation steps and reduce solvent requirements [26].
Process Intensification
Continuous flow synthesis offers superior mass and heat transfer characteristics compared to batch processes [31]. Plug-flow reactors enable precise residence time control and improved reaction selectivity [26].
Catalytic methods reduce energy requirements and improve reaction selectivity [29]. Transition metal catalysis enables bond formations under milder conditions than traditional thermal processes [34].
Biocatalytic Alternatives
Enzymatic transformations operate under mild, aqueous conditions with exceptional selectivity [31]. Transaminase enzymes show promise for asymmetric amine synthesis, though substrate scope limitations currently restrict applications [32].
| Green Chemistry Approach | Environmental Benefit | Implementation Status | Feasibility Rating |
|---|---|---|---|
| Water as Solvent | Eliminates organic solvents | Demonstrated | High |
| Microwave Heating | Reduced energy consumption | Commercial | High |
| Continuous Flow | Waste minimization | Pilot scale | Moderate-High |
| Ionic Liquids | Recyclable solvents | Research phase | Low-Moderate |
| Biocatalysis | Mild conditions | Limited scope | Low |